molecular formula C16H21NO4 B1404514 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid CAS No. 1158755-34-0

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid

Cat. No. B1404514
CAS RN: 1158755-34-0
M. Wt: 291.34 g/mol
InChI Key: GWWGBEWIQQTBEL-UHFFFAOYSA-N
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Description

The compound “2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .


Synthesis Analysis

The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of the compound involves a tert-butoxycarbonyl group attached to a tetrahydroisoquinoline structure . The Boc group is used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed from the compound through a process called deprotection . This involves the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis Techniques

  • Improved Synthesis Approach : An enhanced synthesis method using a modified Pictet-Spengler reaction for (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed. This process yielded a 95% product with minimal racemization and a 99.4% enantiomeric excess after recrystallization (Liu et al., 2008).

  • Novel Tert-butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for substrates containing acidic protons, such as phenols and aromatic amines, under mild conditions without a base (Saito et al., 2006).

  • Application in Synthesis of Tetrahydroquinolines : N-(tert-butoxycarbonyl)anilines have been transformed into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines through directed ortho lithiation. This provides a new versatile approach for synthesizing quinoline ring nuclei (Reed et al., 1988).

Chemical Reactions and Properties

  • Chemoselective Reactions : The compound demonstrates chemoselective reactions in high yield under mild conditions, particularly as a tert-butoxycarbonylation reagent for amine hydrochlorides and phenols (Ouchi et al., 2002).

  • Redox-Neutral Annulations : The compound is involved in redox-neutral annulations with certain aldehydes, facilitating dual C-H bond functionalization. This is significant in synthetic chemistry due to its efficiency and the potential for diverse applications (Zhu et al., 2017).

  • Synthesis of Isoquinoline Derivatives : It plays a crucial role in the synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines, showcasing its versatility in creating complex organic compounds (Clark et al., 1994).

Enantiomeric Resolutions and Syntheses

  • Enantiomeric Resolutions : Enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids were prepared through kinetic resolution using Burkholderia cepacia lipase. This method underscores the compound's significance in achieving enantioselectivity in organic synthesis (Paál et al., 2008).

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives, demonstrating its applicability in creating new molecular structures with potential biological activities (Rao et al., 2020).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets including NMDA receptors and Glycine receptors.

Mode of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc protection is a common strategy in peptide synthesis to prevent unwanted reactions . The Boc group can be removed under acidic conditions, revealing the active amino acid for further reactions .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play various roles in biological systems, including cell signaling and nutrient absorption. The compound’s role in these pathways is likely related to its function as a protected amino acid, which can participate in peptide synthesis without unwanted side reactions .

Pharmacokinetics

Glycine is well-absorbed and distributed throughout the body, participating in various metabolic pathways and being excreted primarily in the urine .

Result of Action

As a participant in dipeptide synthesis, it may contribute to the production of dipeptides, which have various biological effects, including acting as signaling molecules and participating in nutrient absorption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a room-temperature ionic liquid , meaning its physical state can be influenced by temperature. Furthermore, the compound’s reactivity can be influenced by the pH of its environment, as the Boc group is removed under acidic conditions .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been suggested as a future direction . This could expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is crucial for the selective formation of desired products in peptide synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups allows for the controlled synthesis of peptides that can modulate cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection mechanism prevents unwanted reactions and allows for the selective formation of desired products. The removal of the Boc group can be achieved using strong acids, leading to the release of the protected amine and the formation of the desired peptide or molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective effects on amines, but its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amine groups and facilitates peptide synthesis without causing adverse effects . At higher dosages, toxic effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds, influencing metabolic flux and metabolite levels . Its role in protecting amine groups allows for the selective synthesis of peptides, which can then participate in various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its availability for biochemical reactions. The compound’s distribution is crucial for its effectiveness in protecting amine groups and facilitating peptide synthesis.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is available where it is needed for peptide synthesis and other biochemical reactions.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWGBEWIQQTBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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